molecular formula C16H12FN3O3 B1443877 Flubendazole D3 (methyl D3) CAS No. 1173021-08-3

Flubendazole D3 (methyl D3)

Cat. No. B1443877
M. Wt: 316.3 g/mol
InChI Key: CPEUVMUXAHMANV-FIBGUPNXSA-N
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Description

Flubendazole D3, also known as Methyl-d3 [5- (4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate, is the deuterium labeled version of Flubendazole . Flubendazole is a safe and efficacious anthelmintic agent, which is widely used for anthelmintic to human, rodents, and ruminants . It is a member of the class of mebendazole in which the benzoyl group is replaced by a p-fluorobenzoyl group .


Synthesis Analysis

Flubendazole D3 may be used as an internal standard for the determination of flubendazole in animal muscle tissues and sludge samples by ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .


Molecular Structure Analysis

The molecular formula of Flubendazole D3 is C16D3H9FN3O3 . The molecular weight is 316.30 g/mol .

Scientific Research Applications

Summary of the Application

Flubendazole D3 is used as an analytical standard in chromatography and mass spectrometry . It is an isotopically labeled compound of the benzimidazole derivative, flubendazole .

Methods of Application

Flubendazole D3 may be used as an internal standard for the determination of flubendazole in animal muscle tissues and sludge samples by ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .

Results or Outcomes

The use of Flubendazole D3 allows for accurate and precise quantification of flubendazole in various samples, contributing to the field of veterinary medicine and environmental science .

Application in Cancer Research

Summary of the Application

Flubendazole D3 has been studied for its potential antitumor effects, specifically in the treatment of breast cancer .

Methods of Application

In a study, the synergistic effects of paclitaxel and flubendazole were evaluated. The study demonstrated that flubendazole could synergize paclitaxel-mediated breast cancer cell killing in vitro and in vivo .

Results or Outcomes

The study found that flubendazole could reverse the drug resistance of paclitaxel-resistant breast cancer cells. It was demonstrated that flubendazole enhances the inhibitory effect of paclitaxel via HIF1α/PI3K/AKT signaling pathways .

Future Directions

Flubendazole has been found to exert anticancer activities in different types of cancers, including breast cancer, melanoma, prostate cancer, colorectal cancer, and lung cancer . This suggests that Flubendazole D3 could potentially be explored for its anticancer properties in future research.

properties

IUPAC Name

trideuteriomethyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEUVMUXAHMANV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746832
Record name (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flubendazole-d3

CAS RN

1173021-08-3
Record name (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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